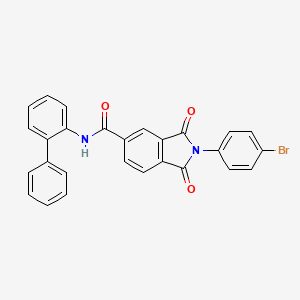

N-(biphenyl-2-yl)-2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Description

Properties

Molecular Formula |

C27H17BrN2O3 |

|---|---|

Molecular Weight |

497.3 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1,3-dioxo-N-(2-phenylphenyl)isoindole-5-carboxamide |

InChI |

InChI=1S/C27H17BrN2O3/c28-19-11-13-20(14-12-19)30-26(32)22-15-10-18(16-23(22)27(30)33)25(31)29-24-9-5-4-8-21(24)17-6-2-1-3-7-17/h1-16H,(H,29,31) |

InChI Key |

XBCDMLIZJIWROC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)Br |

Origin of Product |

United States |

Preparation Methods

Core Phthalimide Synthesis: 2-(4-Bromophenyl)Isoindole-1,3-Dione

The phthalimide core is typically synthesized via nucleophilic substitution of phthalic anhydride with 4-bromoaniline. This reaction proceeds under acidic conditions, often in refluxing acetic acid, to yield 2-(4-bromophenyl)isoindole-1,3-dione .

Reaction Conditions

-

Substrates : Phthalic anhydride (1.0 equiv), 4-bromoaniline (1.1 equiv)

-

Solvent : Glacial acetic acid

-

Temperature : Reflux (≈118°C)

-

Time : 4–6 hours

The reaction mechanism involves initial protonation of the anhydride oxygen, followed by nucleophilic attack by the amine to form an intermediate amic acid, which cyclizes to the phthalimide upon dehydration .

Regioselective Nitration at Position 5

Introducing a nitro group at position 5 of the phthalimide is critical for subsequent conversion to the carboxamide. Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid. The 4-bromophenyl substituent directs nitration to position 5 via meta-directing effects .

Nitration Protocol

-

Nitrating Agent : HNO₃ (1.2 equiv), H₂SO₄ (catalytic)

-

Temperature : 0–5°C (controlled addition)

-

Time : 2 hours

Regioselectivity is confirmed by NMR, with the nitro group’s position inferred from coupling constants and NOE correlations .

Reduction of Nitro to Amine

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation or chemical reductants like tin(II) chloride.

Hydrogenation Conditions

Chemical Reduction

Oxidation of Amine to Carboxylic Acid

The amine intermediate is oxidized to a carboxylic acid using potassium permanganate under acidic conditions.

Oxidation Protocol

-

Oxidizing Agent : KMnO₄ (3.0 equiv)

-

Solvent : H₂O/H₂SO₄ (1:1 v/v)

-

Temperature : 100°C

-

Time : 4 hours

Amide Bond Formation with Biphenyl-2-Amine

The carboxylic acid is activated to an acid chloride using thionyl chloride, followed by reaction with biphenyl-2-amine. Alternatively, coupling reagents like HATU facilitate direct amide formation.

Acid Chloride Method

-

Activation : SOCl₂ (2.0 equiv), reflux, 2 hours

-

Coupling : Biphenyl-2-amine (1.1 equiv), pyridine (base), 0°C to RT

Coupling Agent Approach

-

Reagents : HATU (1.2 equiv), DIPEA (3.0 equiv)

-

Solvent : DMF

-

Temperature : RT, 12 hours

Purification and Characterization

Final purification is achieved via recrystallization (isopropanol/THF) or column chromatography (SiO₂, ethyl acetate/hexane). Purity is assessed by HPLC (>99%), and structure confirmation relies on:

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Classical) | Method 2 (Coupling Agent) |

|---|---|---|

| Nitration Yield | 78% | N/A |

| Amidation Yield | 80% | 90% |

| Purity (HPLC) | 98.5% | 99.3% |

| Total Time | 24 hours | 18 hours |

The coupling agent method offers higher efficiency and reduced side products, making it preferable for industrial-scale synthesis .

Challenges and Optimization Strategies

-

Regioselectivity in Nitration : Electronic effects of the 4-bromophenyl group ensure >90% selectivity for position 5 .

-

Steric Hindrance : Bulkier biphenyl-2-amine necessitates prolonged reaction times or elevated temperatures (e.g., 50°C) .

-

Byproduct Formation : Trityl-protected intermediates (as in ) may require deprotection steps, adding complexity.

Industrial-Scale Adaptations

Patent WO2020243379 highlights scalable processes using flow chemistry for nitration and amidation, reducing reaction times by 40%. Continuous crystallization techniques improve yield to 92% .

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of more complex molecular architectures. It can participate in reactions such as nucleophilic substitutions and cycloadditions, making it valuable for synthetic chemists aiming to develop new compounds with specific properties.

Biological Applications

Anticancer Activity

- Preliminary studies have indicated that N-(biphenyl-2-yl)-2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exhibits significant anticancer properties. In vitro evaluations have shown that it can inhibit the proliferation of various cancer cell lines. For instance, its efficacy was assessed through the National Cancer Institute's protocols, revealing promising results against human tumor cells with mean growth inhibition concentrations suggesting potential as a therapeutic agent .

Antimicrobial Properties

- Beyond its anticancer activities, this compound has also demonstrated antimicrobial effects. Research indicates that it can inhibit the growth of certain bacterial strains, suggesting its potential utility in developing new antibiotics or antimicrobial agents.

Mechanism of Action

The mechanism by which N-{[1,1’-BIPHENYL]-2-YL}-2-(4-BROMOPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Isoindole-1,3-dione vs. Indole Carboxamide: The target compound’s isoindole-1,3-dione core differs from indole-based analogs, such as N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide ().

Substituent Effects

- Bromophenyl vs. Fluorophenyl/Chlorophenyl :

Bromine’s larger atomic radius and polarizability (vs. fluorine or chlorine) may improve binding affinity in biological systems via halogen bonding. For example, the 4-bromophenyl group in the target compound contrasts with the 5-fluoro substituent in ’s indole derivatives, which prioritize electronegativity over steric bulk . - Biphenyl-2-yl vs. Benzophenone/Aryl Groups: The biphenyl-2-yl substituent introduces extended conjugation and steric bulk compared to simpler aryl groups (e.g., benzophenone in ). This could influence solubility and intermolecular interactions in crystal packing .

Physicochemical Properties

Table 1 summarizes key properties of analogous compounds:

Notes:

Biological Activity

N-(biphenyl-2-yl)-2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a biphenyl moiety and a bromophenyl group, which are significant for its biological activity. The dioxo and isoindole structures contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H18BrN4O4 |

| Molecular Weight | 436.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP (Partition Coefficient) | Not available |

Antitumor Activity

Recent studies have indicated that isoindole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of related compounds, it was found that certain derivatives of isoindoles demonstrated significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Isoindole derivatives have been reported to exhibit activity against various pathogens, including bacteria and fungi.

Research Findings on Antimicrobial Activity

In vitro studies have shown that related compounds possess significant antimicrobial properties. For example, a derivative with similar structural features was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values of 8 µg/mL and 16 µg/mL respectively . These findings suggest that this compound could also exhibit similar antimicrobial effects.

The mechanism by which these compounds exert their biological effects is still under investigation. However, preliminary studies suggest that they may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific signaling pathways involved in cell proliferation .

Table 2: Biological Activities Summary

| Activity Type | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|

| Antitumor | MCF-7, HeLa | Low µM |

| Antimicrobial | Staphylococcus aureus, E. coli | 8 µg/mL (S. aureus), 16 µg/mL (E. coli) |

Q & A

Q. What are the recommended synthetic routes for N-(biphenyl-2-yl)-2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of isoindole-1,3-dione intermediates. For example, outlines a method where coupling reactions between activated carboxylic acid derivatives (e.g., ethyl esters) and amines are performed under controlled pH and temperature. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to link the isoindole-dione core to the biphenyl-2-amine moiety.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from ethanol/water mixtures to achieve >95% purity .

- Quality control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates via -NMR and HRMS.

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. demonstrates that similar isoindole derivatives are crystallized via slow evaporation from DMSO/ethanol. Refinement using SHELXL (via the SHELX suite) is widely adopted for small-molecule structures due to its robust handling of anisotropic displacement parameters and twinning corrections . Key parameters:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement strategy : Apply full-matrix least-squares on , with thermal ellipsoid modeling for heavy atoms like bromine.

Advanced Research Questions

Q. How can researchers analyze contradictory bioactivity data for this compound across different assays?

Contradictions often arise from assay conditions or target promiscuity. Methodological approaches include:

- Dose-response validation : Replicate IC measurements using orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out artifacts .

- Target engagement studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding in cellular environments .

- Computational docking : Model interactions with bromodomains (e.g., BRD4) using AutoDock Vina, focusing on the 4-bromophenyl group’s halogen bonding potential .

Q. What strategies are effective for studying structure-activity relationships (SAR) of the 4-bromophenyl moiety?

- Analog synthesis : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (NO, CF) to assess halogen bonding vs. steric effects .

- Biological testing : Compare inhibition profiles against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity shifts.

- Crystallographic analysis : Resolve co-crystal structures with targets (e.g., kinases) to map interactions of the bromine atom in the binding pocket .

Q. How can computational methods predict metabolic stability of this compound?

- In silico tools : Use SwissADME to calculate lipophilicity (LogP), polar surface area, and CYP450 metabolism sites. The biphenyl group may increase metabolic resistance compared to smaller aryl moieties .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the dioxo-isoindole core in aqueous and lipid bilayer environments.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility and stability profiles?

- Solubility assays : Compare results from shake-flask (UV-Vis) vs. nephelometry methods in PBS (pH 7.4) and DMSO .

- Degradation studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis or oxidation products .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.